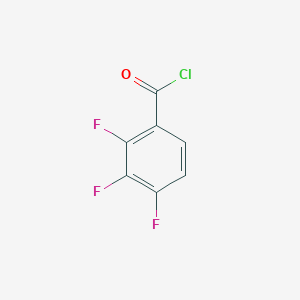

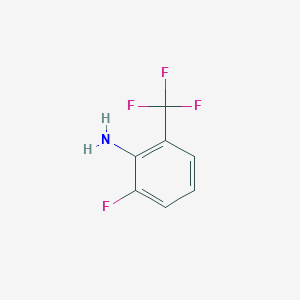

Chlorure de 2,3,4-trifluorobenzoyle

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of fluorinated aromatic compounds can be complex due to the reactivity of the fluorine atoms. The first paper discusses the synthesis of 2,4,5-trifluorobenzoic acid, a compound similar to 2,3,4-trifluorobenzoyl chloride, through a continuous microflow process. This process involves the generation of an aryl-Grignard reagent followed by a reaction with gaseous CO2, resulting in high yields and high purity of the desired product . Although this paper does not directly address the synthesis of 2,3,4-trifluorobenzoyl chloride, the methodology could potentially be adapted for its synthesis.

Molecular Structure Analysis

The second paper provides information on the molecular structure of a related compound, tri-n-butyltin 2,6-difluorobenzoate. The X-ray crystal structure determination reveals a macrocyclic tetramer with distorted trigonal bipyramidal geometries around the tin atoms . This insight into the structural aspects of fluorinated aromatic compounds can be extrapolated to hypothesize about the molecular structure of 2,3,4-trifluorobenzoyl chloride, which would likely exhibit characteristic electron-withdrawing effects due to the presence of fluorine atoms.

Chemical Reactions Analysis

Fluorinated aromatic compounds are known for their unique reactivity due to the strong electronegativity of fluorine. The papers do not provide specific reactions for 2,3,4-trifluorobenzoyl chloride, but the synthesis of 2,4,5-trifluorobenzoic acid suggests that Grignard reagents can be used in reactions with fluorinated aromatics . This could imply that 2,3,4-trifluorobenzoyl chloride may also undergo reactions with Grignard reagents, potentially leading to various organic transformations.

Physical and Chemical Properties Analysis

Applications De Recherche Scientifique

Synthèse des antibiotiques fluoroquinolones

Chlorure de 2,3,4-trifluorobenzoyle: est utilisé dans la synthèse des antibiotiques fluoroquinolones . Ces antibiotiques sont une classe d'antimicrobiens à large spectre particulièrement efficaces contre les bactéries Gram-négatives. Le groupe trifluorobenzoyle est essentiel à l'activité de ces médicaments, car il contribue à leur capacité à inhiber la gyrase de l'ADN bactérien et la topoisomérase IV.

Chimie analytique : Chromatographie en phase gazeuse

En chimie analytique, le This compound est utilisé en chromatographie en phase gazeuse comme agent de dérivation . Il aide à l'analyse des composés organiques volatils en augmentant leur volatilité et en améliorant leur détection et leur quantification.

Science des matériaux : Blocs de construction arylés fluorés

Le composé sert de bloc de construction arylé fluoré en science des matériaux . Il est impliqué dans la création de matériaux avancés qui nécessitent des groupes aryles fluorés spécifiques pour améliorer leurs propriétés, telles qu'une résistance accrue aux solvants et aux produits chimiques.

Sciences de l'environnement : Étude des processus chimiques atmosphériques

This compound: peut être utilisé en sciences de l'environnement pour étudier les processus chimiques atmosphériques . Sa volatilité en fait un candidat pour le suivi et la compréhension du comportement de composés organiques similaires dans l'atmosphère.

Produits pharmaceutiques : Développement de médicaments

Dans l'industrie pharmaceutique, ce composé est utilisé dans le développement de nouveaux médicaments . Son groupe trifluorométhyle est un fragment courant en chimie médicinale, souvent utilisé pour augmenter la lipophilie et la stabilité métabolique des agents thérapeutiques potentiels.

Utilisations industrielles : Intermédiaire chimique

Dans l'industrie, le This compound sert d'intermédiaire chimique dans la production de divers composés fluorés . Ces composés sont utilisés dans une large gamme d'applications, y compris les produits agrochimiques, les traitements de surface et les polymères de spécialité.

Mécanisme D'action

Target of Action

2,3,4-Trifluorobenzoyl chloride is a chemical compound used in the synthesis of various pharmaceuticals . The primary targets of this compound are often other organic molecules in a reaction mixture, where it acts as an acylating agent .

Mode of Action

As an acylating agent, 2,3,4-Trifluorobenzoyl chloride can donate its acyl group (2,3,4-Trifluorobenzoyl) to other molecules in a chemical reaction . This can result in the formation of new covalent bonds and the generation of new compounds .

Biochemical Pathways

The specific biochemical pathways affected by 2,3,4-Trifluorobenzoyl chloride would depend on the nature of the reaction and the other reactants involved. For example, it has been used in the synthesis of Levofloxacin, a fluoroquinolone antibiotic . In this context, the compound would be involved in the biochemical pathways related to the synthesis and action of Levofloxacin .

Result of Action

The result of 2,3,4-Trifluorobenzoyl chloride’s action is the formation of new compounds through acylation reactions . For instance, in the synthesis of Levofloxacin, it contributes to the formation of the final active molecule .

Action Environment

The action of 2,3,4-Trifluorobenzoyl chloride is influenced by various environmental factors such as temperature, pH, and the presence of other reactants . It is a combustible liquid and may be corrosive to metals . Therefore, it should be handled with care, stored in a cool, well-ventilated place, and kept away from heat, sparks, open flames, and hot surfaces .

Propriétés

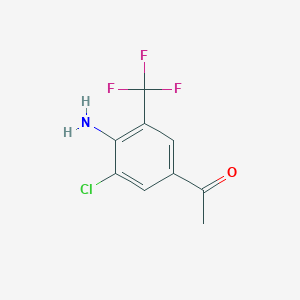

IUPAC Name |

2,3,4-trifluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF3O/c8-7(12)3-1-2-4(9)6(11)5(3)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXRQXCFBZGIRGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)Cl)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370083 | |

| Record name | 2,3,4-Trifluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

157373-08-5 | |

| Record name | 2,3,4-Trifluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-Trifluorobenzoyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 2,3,4-trifluorobenzoyl chloride in the synthesis of cobimetinib?

A1: 2,3,4-Trifluorobenzoyl chloride acts as an acylating agent in the synthesis of cobimetinib []. It reacts with 3-hydroxy-3-[(2S)-N-Boc-2-piperidyl]-azetidine through an amidation reaction. This step is crucial for introducing the 2,3,4-trifluorophenyl moiety, which ultimately becomes part of the cobimetinib structure.

Q2: Are there alternative reagents to 2,3,4-trifluorobenzoyl chloride for this specific reaction step in cobimetinib synthesis?

A2: While the provided research paper [] focuses solely on using 2,3,4-trifluorobenzoyl chloride, exploring alternative acylating agents with similar reactivity could be a potential area of further research. Investigating alternative reagents might offer advantages such as improved yields, reduced costs, or different reactivity profiles.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

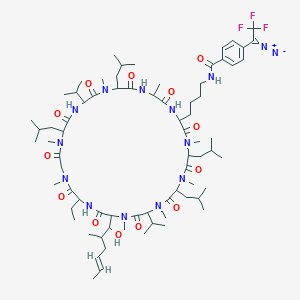

![[2,3-diacetyloxy-5-[4,5-diacetyloxy-6-(heptadecylcarbamoyl)-2-[[11-(heptadecylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxy-6-(heptadecylcarbamoyl)oxan-4-yl] acetate](/img/structure/B137312.png)

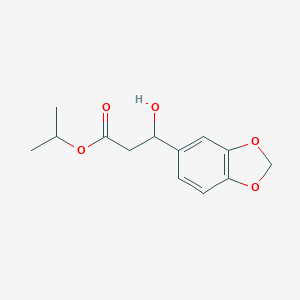

![2-[2-(2,6-dichloroanilino)phenyl]-N,N-dimethylacetamide](/img/structure/B137320.png)